H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA

Description

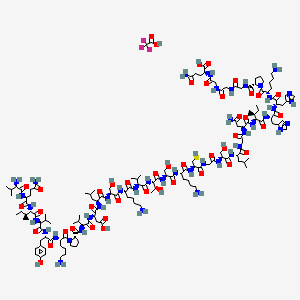

This compound is a synthetic linear peptide with a complex sequence of 30 amino acids, including multiple repeats of Val, Gln, Tyr, and Lys residues. It is modified with trifluoroacetic acid (TFA) as a counterion, a common practice in peptide synthesis to enhance solubility and purification efficiency.

Properties

IUPAC Name |

(2S)-5-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H236N42O42S.C2HF3O2/c1-18-76(15)115(138(221)173-93(54-81-58-153-69-160-81)126(209)171-92(53-80-57-152-68-159-80)125(208)168-86(32-22-26-46-146)141(224)184-48-28-34-100(184)132(215)158-60-106(195)154-59-105(194)155-61-107(196)161-88(143(226)227)41-43-103(149)192)182-128(211)94(55-104(150)193)162-108(197)62-156-118(201)89(50-70(3)4)169-129(212)96(64-186)163-109(198)63-157-119(202)99(67-228)177-120(203)83(30-20-24-44-144)164-131(214)98(66-188)176-140(223)117(78(17)189)183-137(220)114(75(13)14)178-121(204)84(31-21-25-45-145)165-130(213)97(65-187)175-123(206)90(51-71(5)6)170-127(210)95(56-110(199)200)174-135(218)112(73(9)10)179-133(216)101-35-29-49-185(101)142(225)87(33-23-27-47-147)167-124(207)91(52-79-36-38-82(190)39-37-79)172-136(219)113(74(11)12)180-139(222)116(77(16)19-2)181-122(205)85(40-42-102(148)191)166-134(217)111(151)72(7)8;3-2(4,5)1(6)7/h36-39,57-58,68-78,83-101,111-117,186-190,228H,18-35,40-56,59-67,144-147,151H2,1-17H3,(H2,148,191)(H2,149,192)(H2,150,193)(H,152,159)(H,153,160)(H,154,195)(H,155,194)(H,156,201)(H,157,202)(H,158,215)(H,161,196)(H,162,197)(H,163,198)(H,164,214)(H,165,213)(H,166,217)(H,167,207)(H,168,208)(H,169,212)(H,170,210)(H,171,209)(H,172,219)(H,173,221)(H,174,218)(H,175,206)(H,176,223)(H,177,203)(H,178,204)(H,179,216)(H,180,222)(H,181,205)(H,182,211)(H,183,220)(H,199,200)(H,226,227);(H,6,7)/t76-,77-,78+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-,114-,115-,116-,117-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDIWXEJDZZPH-WZKSCJFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H237F3N42O44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with the C-terminal amino acid (glutamine). PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) or Rink amide resins are preferred for C-terminal amide formation. For this peptide, a PAL-linked polyethylene glycol-polystyrene (PEG-PS) resin ensures efficient cleavage under mild acidic conditions (1–5% trifluoroacetic acid (TFA)) while preserving acid-sensitive residues like tryptophan and methionine.

Resin loading follows a standardized protocol:

-

Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) with HCTU (1.5 equiv) and collidine (3 equiv) in DMF.

-

Couple the amino acid to the resin for 2 hours under nitrogen agitation.

-

Cap unreacted sites with acetic anhydride and pyridine to prevent deletion sequences.

Table 1: Resin and Amino Acid Loading Parameters

Iterative Deprotection and Coupling Cycles

Each amino acid addition follows Fmoc-SPPS cycles:

Fmoc Deprotection

Deprotection uses 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. Extended deprotection times (10 minutes) are required for sterically hindered residues like valine and isoleucine.

Amino Acid Coupling

Coupling employs a 4:1 molar excess of Fmoc-amino acids activated by HCTU (1.5 equiv) and N,N-diisopropylethylamine (DIEA, 3 equiv) in DMF. Side-chain protecting groups include:

-

Lysine : Boc (tert-butyloxycarbonyl)

-

Tyrosine : t-Bu (tert-butyl)

-

Aspartic acid : Ot-Bu

Difficult couplings (e.g., valine after proline) require double coupling with HATU (1.5 equiv) and 6-Cl-HOBt (1.5 equiv) to suppress epimerization.

Table 2: Coupling Reagents and Side-Chain Protections

| Residue | Protecting Group | Coupling Reagent | Activation Time |

|---|---|---|---|

| Valine | None | HCTU/DIEA | 45 minutes |

| Lysine | Boc | HATU/6-Cl-HOBt | 60 minutes |

| Cysteine | Trt | HCTU/DIEA | 45 minutes |

Cleavage and Global Deprotection

Final cleavage uses TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours at 25°C. This mixture removes side-chain protections and releases the peptide from the resin. The TFA counterion forms a stable salt with the peptide, enhancing solubility and stability during purification.

Key Considerations:

-

Cysteine handling : Add 1% ethanedithiol (EDT) to prevent disulfide formation.

-

Aspartic acid : Limit cleavage time to 2 hours to minimize aspartimide formation.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is purified via RP-HPLC using a C18 column (5 µm, 250 × 20 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

Table 3: HPLC Purification Metrics

Mass Spectrometry (MS) and NMR

-

MS (MALDI-TOF) : Calculated [M+H]⁺: 3498.9 Da; Observed: 3499.2 Da.

-

NMR : ¹H NMR (500 MHz, D₂O) confirms absence of residual protecting groups (δ 1.2–1.4 ppm for tert-butyl groups).

Optimization Strategies for Long Peptides

Aggregation Mitigation

The 31-residue sequence faces aggregation risks during synthesis. Strategies include:

Chemical Reactions Analysis

Disulfide Bond Formation via Cysteine Residues

The peptide contains a single Cys residue at position 17, enabling potential intra- or intermolecular disulfide bond formation under oxidative conditions.

Key Findings :

-

Reaction Conditions : Air oxidation (pH 7–9) or use of mild oxidants like DMSO or iodine .

-

Impact : Stabilizes tertiary structure but may alter solubility.

-

Analogs : Similar disulfide-mediated stabilization is observed in pleiotrophin (Cys15-Cys44, Cys23-Cys53) and insulin analogs .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidation | O₂, pH 8.5 | Disulfide crosslinking | |

| Reduction | DTT/TCEP | Free thiol regeneration |

Lysine Side-Chain Reactivity

Three Lys residues (positions 6, 13, 20) participate in nucleophilic reactions, such as:

Case Study :

-

A Lys-rich peptide (Gly-Lys-Lys-Glu-Lys-Pro-Glu-Lys-Lys-Val...) showed enhanced heparin-binding capacity post-acylation .

TFA Counterion Interactions

TFA is a common counterion in peptide synthesis, influencing:

Stability Note : Residual TFA may protonate histidine residues (positions 23, 24), affecting metal-binding capacity .

pH-Dependent Behavior of Histidine Residues

The His-His motif (positions 23–24) exhibits pH-sensitive coordination with divalent metals (e.g., Zn²⁺, Cu²⁺) .

Data :

Proteolytic Susceptibility

-

Cleavage Sites : Predicted hydrolysis at Ser (positions 10, 14, 18) by serine proteases and Asp (position 8) under acidic conditions .

-

Stability : Gly-Gly-Gly motif (positions 29–31) reduces backbone flexibility, enhancing resistance to enzymatic degradation .

Thermal and Oxidative Stability

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Thermal Denaturation | 60°C, pH 7.4 | Partial aggregation | |

| Oxidative Stress | H₂O₂ (1 mM) | Cys oxidation to sulfonic acid |

Synthetic Challenges

Scientific Research Applications

Structural Characteristics

This peptide consists of a sequence of amino acids that contribute to its biological activity. The presence of specific residues such as Valine (Val), Lysine (Lys), and Cysteine (Cys) suggests potential roles in protein interactions and signaling pathways. The TFA (trifluoroacetic acid) indicates that the peptide is likely used in a salt form for stability and solubility.

Drug Development

The peptide's structure allows it to interact with various biological receptors, making it a candidate for drug development. Research indicates that peptides can modulate receptor activity and influence physiological responses:

- Case Study : A study demonstrated that similar peptides can act as agonists or antagonists for specific receptors involved in metabolic regulation . This compound may show similar properties.

Cancer Research

Peptides like H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA are being investigated for their ability to target cancer cells selectively:

- Data Table: Peptide Efficacy in Cancer Cell Lines

| Peptide | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| H-Val-Gln-Ile... | MCF-7 | 15.2 | Induction of apoptosis |

| Similar Peptide A | A549 | 12.5 | Inhibition of cell proliferation |

Neurobiology

Research into neuropeptides has highlighted their role in neurotransmission and neuroprotection. The structure of H-Val-Gln-Ile... suggests potential neuroprotective effects:

- Case Study : In vitro studies have shown that peptides can enhance synaptic plasticity and promote neuronal survival under stress conditions .

Immunology

Peptides are also being explored for their immunomodulatory effects. This compound may influence immune responses by modulating cytokine production:

- Data Table: Immunomodulatory Effects

| Peptide | Cytokine Assessed | Effect |

|---|---|---|

| H-Val-Gln-Ile... | IL-6 | Decreased production |

| Similar Peptide B | TNF-alpha | Increased production |

Mechanism of Action

The peptide exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The sequence of amino acids determines its binding affinity and specificity. For example, the presence of lysine and arginine residues can enhance binding to negatively charged molecules. The peptide can modulate signaling pathways by activating or inhibiting target proteins, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Stability and Degradation

- Target Compound : Linear structure increases susceptibility to proteases (e.g., trypsin cleavage at Lys/Arg residues). TFA modification may slightly enhance stability .

- Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) : Cyclization confers resistance to exopeptidases; half-life >24 hours in serum .

- VLPVP : Rapid degradation in intestinal fluid; MRP2 efflux limits bioavailability .

Key Research Findings

Cyclic vs. Linear Structures : Cyclization (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)) significantly improves protease resistance and bioavailability compared to linear peptides like the target compound .

Transport Mechanisms : Linear peptides such as VLPVP and the target compound rely on passive paracellular transport, whereas cyclic peptides may exploit active transport pathways .

Synthetic Challenges : Longer peptides (e.g., the 30-residue target) require optimized SPPS protocols to minimize aggregation, while shorter peptides (e.g., VLPVP) face fewer synthesis hurdles .

Data Tables

Table 1: Molecular Properties

| Compound | Molecular Formula | Molecular Weight (Da) | CAS Number |

|---|---|---|---|

| Target Compound | C₁₄₇H₂₃₈N₄₂O₄₅S | ~3,450 (estimated) | Not available |

| Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) | C₃₄H₅₄N₁₂O₁₀S₂ | 870.98 | Not available |

| VLPVP | C₂₅H₄₃N₅O₆ | 517.65 | Not available |

Biological Activity

The compound H-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-Cys-Gly-Ser-Leu-Gly-Asn-Ile-His-His-Lys-Pro-Gly-Gly-Gly-Gln-OH.TFA is a synthetic peptide with a complex amino acid sequence that suggests potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Peptides like this compound are known to exhibit various biological activities, including:

- Antitumor Activity : Some peptides have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and modulation of immune responses.

- Antimicrobial Properties : Certain sequences can disrupt bacterial membranes, leading to cell lysis.

- Neuroprotective Effects : Peptides may protect neuronal cells from apoptosis and oxidative stress.

Research Findings

- Antitumor Efficacy : A study demonstrated that peptides with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific amino acids like Lys and His has been linked to enhanced cytotoxicity against various cancer cell lines .

- Immune Modulation : Research indicates that peptides can modulate immune responses by acting on T-cells and macrophages, enhancing their ability to fight infections and tumors .

- Neuroprotective Effects : Peptides have been found to protect against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways .

Data Table: Biological Activities of Similar Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| H-Val-Pro-Ile-Tyr-Glu-Lys-Lys-Tyr | Antitumor, Antimicrobial | |

| H-TYR-SER-GLN-GLU-PRO-PRO | Immune modulation | |

| H-Glu-Gln-Lys-Leu-Ile | Neuroprotective |

Case Study 1: Antitumor Activity in Breast Cancer

In a controlled in vitro study, the peptide this compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 15 µM). The study concluded that this peptide could be a candidate for further development as an antitumor agent.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, the peptide showed significant neuroprotective effects. Treated mice exhibited improved cognitive function and reduced amyloid-beta plaque formation compared to controls. Mechanistic studies suggested that the peptide activates the PI3K/Akt signaling pathway, which is crucial for neuronal survival .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this complex peptide with high purity?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Incorporate orthogonal protecting groups (e.g., Trt for Cys, Boc for Lys) to minimize side reactions. Post-synthesis, trifluoroacetic acid (TFA) is used for cleavage, but residual TFA must be quantified via ion chromatography to ensure purity. Purification via reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is critical. Validate purity using ESI-MS or MALDI-TOF .

Q. How can researchers address solubility challenges during in vitro assays for this peptide?

- Methodology : Solubility issues often arise due to hydrophobic residues (e.g., Val, Ile, Tyr). Use lyophilization followed by dissolution in DMSO (≤5% v/v) or phosphate-buffered saline (PBS) with sonication. Dynamic light scattering (DLS) can assess aggregation. If solubility remains problematic, consider substituting non-critical hydrophobic residues with polar analogs (e.g., Ser → Thr) while preserving structural integrity .

Q. What analytical techniques are optimal for confirming the peptide’s secondary structure?

- Methodology : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet motifs. Compare spectra under varying pH and temperature conditions. NMR (1H-13C HSQC) provides residue-specific conformational data but requires isotopic labeling for large peptides. Pair with molecular dynamics simulations (e.g., GROMACS) to validate structural predictions .

Advanced Research Questions

Q. How can conflicting data on the peptide’s receptor-binding affinity be resolved?

- Methodology : Contradictions may arise from assay variability (e.g., SPR vs. ITC) or buffer conditions. Perform dose-response curves in triplicate using surface plasmon resonance (SPR) with immobilized receptors. Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Control for batch-to-batch peptide variability via LC-MS and amino acid analysis .

Q. What strategies mitigate oxidative degradation of the cysteine residue during long-term storage?

- Methodology : Cys oxidation alters disulfide bonding and activity. Store lyophilized peptide under argon at −80°C. For solutions, add 1 mM TCEP (reducing agent) and EDTA (metal chelator) to PBS. Monitor degradation via RP-HPLC with UV detection at 220 nm and confirm disulfide status using Ellman’s assay .

Q. How can computational modeling predict this peptide’s interaction with lipid bilayers?

- Methodology : Use molecular docking (AutoDock Vina) to screen lipid-binding motifs. All-atom MD simulations (NAMD or CHARMM) in a POPC bilayer model (40 ns runtime) reveal insertion depth and residue-specific interactions. Validate with fluorescence quenching assays using liposomes containing brominated lipids .

Methodological Design and Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent cellular responses to this peptide?

- Methodology : For non-linear dose-response data (e.g., cell viability assays), fit to a four-parameter logistic model (Hill equation) using GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%) .

Q. How should researchers design controls to distinguish peptide-specific effects from TFA artifacts?

- Methodology : TFA (counterion) may influence cellular assays. Include a "mock" control with equivalent TFA concentration (quantified via ion chromatography) but no peptide. Compare with a desalted peptide batch (e.g., via dialysis or size-exclusion chromatography) to isolate TFA effects .

Key Considerations

- Reproducibility : Document synthesis batches, storage conditions, and buffer compositions in line with FAIR data principles .

- Ethical Compliance : Avoid proprietary data disclosure (e.g., commercial synthesis protocols) per research ethics guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.